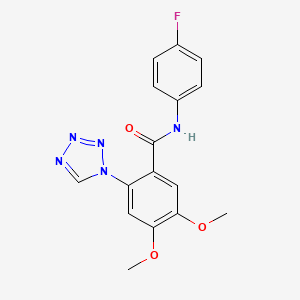
3-bromo-N-(2-tert-butylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2-tert-butylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of 3-bromo-N-(2-tert-butylphenyl)benzamide is not fully understood. However, it has been found to inhibit the activity of several enzymes and receptors, including histone deacetylases (HDACs), protein kinase C (PKC), and phosphodiesterases (PDEs). This inhibition leads to the modulation of several cellular processes, including gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-tert-butylphenyl)benzamide are diverse and depend on the specific application. Some of the effects observed include:
1. Inhibition of cancer cell growth and proliferation.
2. Reduction in the production of pro-inflammatory cytokines.
3. Inhibition of bacterial growth and proliferation.
実験室実験の利点と制限
The advantages of using 3-bromo-N-(2-tert-butylphenyl)benzamide in lab experiments include its potent inhibitory activity against several enzymes and receptors, making it a promising candidate for various therapeutic applications. However, some limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for research on 3-bromo-N-(2-tert-butylphenyl)benzamide. Some of these directions include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections.
2. Studying the mechanism of action of this compound to gain a better understanding of its biological effects.
3. Developing more efficient synthesis methods for this compound.
4. Investigating the potential of this compound as a lead compound for the development of novel drugs.
In conclusion, 3-bromo-N-(2-tert-butylphenyl)benzamide is a promising chemical compound that exhibits potent inhibitory activity against several enzymes and receptors, making it a promising candidate for various therapeutic applications. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
合成法
The synthesis of 3-bromo-N-(2-tert-butylphenyl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 2-tert-butylphenylamine with 3-bromo-4-fluoroaniline in the presence of a palladium catalyst to form 3-bromo-N-(2-tert-butylphenyl)-4-fluoroaniline. This intermediate is then subjected to a second reaction with benzoyl chloride in the presence of a base to yield the final product, 3-bromo-N-(2-tert-butylphenyl)benzamide.
科学的研究の応用
3-bromo-N-(2-tert-butylphenyl)benzamide has been found to exhibit potent inhibitory activity against several enzymes and receptors, making it a promising candidate for various therapeutic applications. Some of the scientific research applications of this compound include:
1. Anti-cancer activity: 3-bromo-N-(2-tert-butylphenyl)benzamide has been found to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.
2. Anti-inflammatory activity: This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anti-bacterial activity: 3-bromo-N-(2-tert-butylphenyl)benzamide has been found to exhibit potent antibacterial activity against several bacterial strains.
特性
IUPAC Name |
3-bromo-N-(2-tert-butylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-17(2,3)14-9-4-5-10-15(14)19-16(20)12-7-6-8-13(18)11-12/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWUKRLBVJRYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5746149.png)

![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5746158.png)
![2-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5746166.png)
![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)
![3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5746182.png)

![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)

![N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B5746218.png)


